3-benzyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
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Overview
Description
3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a trifluoromethylphenylmethoxy group attached to the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate. This step introduces the benzyl group at the 3-position of the chromen-2-one core. The resulting intermediate is then reacted with 3-(trifluoromethyl)phenylmethanol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with substituted groups.
Scientific Research Applications
3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
Similar Compounds
- 3-BENZYL-4,8-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-2H-CHROMEN-2-ONE
- 3-BENZYL-4,8-DIMETHYL-7-(3-METHYL-2-BUTEN-1-YL)OXY-2H-CHROMEN-2-ONE
- 3-BENZYL-4-METHYL-7-(2-OXOCYCLOHEXYL)OXY-2H-CHROMEN-2-ONE
Uniqueness
The uniqueness of 3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE lies in its trifluoromethylphenylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C26H21F3O3 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C26H21F3O3/c1-16-21-11-12-23(31-15-19-9-6-10-20(13-19)26(27,28)29)17(2)24(21)32-25(30)22(16)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
PMHAKYLUTNGUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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